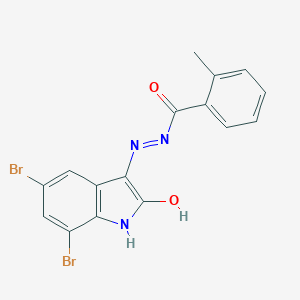
(Z)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dibromo-substituted oxindole core linked to a methylbenzohydrazide moiety through a hydrazone linkage. The presence of bromine atoms and the oxindole framework contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide typically involves the condensation of 5,7-dibromo-2-oxoindoline-3-carbaldehyde with 2-methylbenzohydrazide. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (Z)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage or other reducible functional groups.
Substitution: The bromine atoms in the compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Oxidized derivatives such as oxides or hydroxylated products.
Reduction: Reduced forms of the compound, potentially with altered hydrazone linkages.
Substitution: Substituted products where bromine atoms are replaced by nucleophiles.
Scientific Research Applications
Chemistry: In chemistry, (Z)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide is used as a building block for the synthesis of more complex molecules
Biology: The compound’s biological activity is of interest in the field of medicinal chemistry. Researchers investigate its potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors. Its dibromo-substituted oxindole core is a key feature in this context.
Medicine: In medicine, (Z)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide is studied for its potential therapeutic effects. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development and clinical research.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials, dyes, and pigments. Its reactivity and stability are advantageous in these contexts.
Mechanism of Action
The mechanism of action of (Z)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromo-substituted oxindole core and hydrazone linkage play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
(Z)-N’-(5-bromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide: A similar compound with a single bromine atom, which may exhibit different reactivity and biological activity.
(Z)-N’-(5,7-dichloro-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide: A compound with chlorine atoms instead of bromine, potentially leading to variations in chemical and biological properties.
(Z)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-ethylbenzohydrazide: A derivative with an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness: (Z)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-methylbenzohydrazide is unique due to its specific substitution pattern and the presence of both bromine atoms and the oxindole core. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2N3O2/c1-8-4-2-3-5-10(8)15(22)21-20-14-11-6-9(17)7-12(18)13(11)19-16(14)23/h2-7,19,23H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIDXSFTPXBRNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B352404.png)


![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B352416.png)
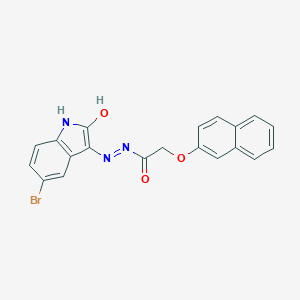

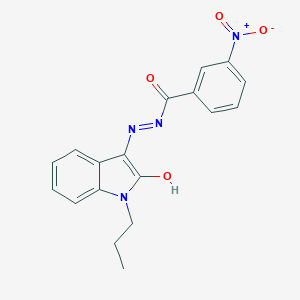
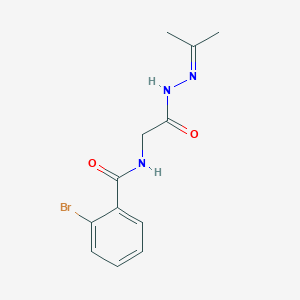
![5-bromo-2-hydroxy-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B352426.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B352432.png)
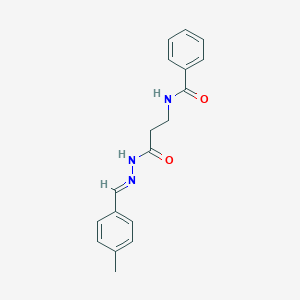
![N-{2-[2-(5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B352438.png)
![(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-(2-OXO-2-PHENYLETHYL)-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B352448.png)
